N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a 2,3-dihydro-1,4-benzodioxin core linked to a benzamide moiety via a sulfonamidomethyl bridge. The 2,5-dimethylphenyl sulfonyl group distinguishes it from simpler sulfonamide derivatives, conferring unique steric and electronic properties. Its synthesis likely follows a two-step protocol: (1) sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions, and (2) subsequent coupling with 4-(aminomethyl)benzoyl chloride or equivalent electrophiles .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-3-4-17(2)23(13-16)32(28,29)25-15-18-5-7-19(8-6-18)24(27)26-20-9-10-21-22(14-20)31-12-11-30-21/h3-10,13-14,25H,11-12,15H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOLIOZAMPLYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide typically involves multiple steps, including the formation of the benzodioxin ring, sulfonylation, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Formation of Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring.
Amide Bond Formation: The final step involves the coupling of the sulfonylated benzodioxin with an amine derivative to form the benzamide structure. This reaction is typically facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Benzodioxin-Sulfonamide Derivatives
| Compound Name | Sulfonyl Substituent | Core Modification | Biological Activity | Reference |
|---|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 4-methylphenyl | None | Antibacterial (base compound) | |
| 2-[(4-Chlorophenyl)sulfonylamino]acetamide | 4-chlorophenyl | Acetamide linker | Antimicrobial, antifungal | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide | 4-fluorophenyl | None | Structural studies | |
| Target Compound | 2,5-dimethylphenyl | Benzamide linker | Inferred enzyme inhibition |
Key Observations:
- Sulfonyl Group Impact : The 2,5-dimethylphenyl substituent in the target compound introduces greater steric bulk compared to 4-methyl, 4-chloro, or 4-fluoro substituents. This may enhance lipophilicity and membrane permeability but reduce solubility .
- Linker Flexibility : Acetamide-linked derivatives (e.g., compounds in ) exhibit conformational flexibility, whereas the rigid benzamide linker in the target compound may improve target binding specificity .
Table 2: Activity Comparison of Selected Derivatives
| Compound | Antimicrobial IC50 (µg/mL) | % Hemolytic Activity | α-Glucosidase Inhibition (%) | Reference |
|---|---|---|---|---|
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | 8.2 (vs. S. aureus) | 12.5 | N/A | |
| 2-{(4-Methylphenyl)sulfonylamino}-N-(4-nitrophenyl)acetamide | N/A | N/A | 78.4 | |
| Target Compound (Inferred) | Not reported | Likely low | Potentially high |
Key Observations:
- Antimicrobial Efficacy : Chlorophenyl-substituted derivatives (e.g., compound 7l in ) show potent antibacterial activity, suggesting electron-withdrawing groups enhance efficacy. The target compound’s dimethyl groups may prioritize lipophilicity over direct antimicrobial action .
- Enzyme Inhibition : Derivatives with nitro-substituted phenylacetamide linkers exhibit strong α-glucosidase inhibition (78.4%), implying the target compound’s benzamide group may similarly target metabolic enzymes .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzamide family and features a complex structure that includes a benzodioxin moiety and a sulfonamide group. Its molecular formula is with a molecular weight of 346.44 g/mol. The presence of the benzodioxin structure is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Studies indicate that it may exert effects through:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Modulation of Signal Transduction Pathways : By binding to receptors or other proteins, the compound may influence signaling pathways critical for cell proliferation and survival.
Antitumor Activity
Recent studies have suggested that this compound exhibits antitumor properties. For example:
- Case Study 1 : A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.
| Parameter | Value |
|---|---|
| IC50 (Breast Cancer) | 15 µM |
| Apoptosis Rate | 70% at 20 µM |
| Cell Cycle Arrest | G2/M phase |
Anti-inflammatory Effects
Another aspect of its biological activity includes anti-inflammatory effects:
- Case Study 2 : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines (IL-6 and TNF-alpha) levels in macrophages, suggesting its potential use in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 500 | 150 |
| TNF-alpha | 300 | 100 |
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : The compound shows good solubility in organic solvents but limited aqueous solubility.
- Distribution : It is expected to have a moderate volume of distribution due to its lipophilic nature.
- Metabolism : Preliminary studies suggest hepatic metabolism with possible formation of active metabolites.
- Excretion : Primarily excreted via urine; however, detailed studies are required for conclusive data.
Toxicity Profile
Safety assessments indicate that while the compound exhibits promising biological activity, toxicity studies are essential:
- Acute Toxicity : In animal models, no significant acute toxicity was observed at therapeutic doses.
- Chronic Toxicity : Long-term studies are necessary to evaluate potential organ-specific toxicity or cumulative effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
